Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is registered in chemical databases under multiple systematic and common names that reflect its complex structural composition. The compound bears the Chemical Abstracts Service registry number 942070-47-5 and is catalogued in PubChem under the compound identifier 53217196. The molecular formula C18H25BN2O4 indicates the presence of eighteen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 344.2 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a 1H-pyrrolo[2,3-b]pyridine system. The compound is commonly referred to by the abbreviated name "1-Boc-7-Azaindole-3-boronic acid pinacol ester" in synthetic chemistry literature, where "Boc" denotes the tert-butoxycarbonyl protecting group and "pinacol ester" refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Alternative systematic names include "tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate" and "1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl boronic acid pinacol ester".
The nomenclature reflects the compound's multifunctional nature, incorporating terms that describe each major structural component. The pyrrolopyridine core represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring in a specific regiochemical arrangement. The numerical designation [2,3-b] indicates the specific fusion pattern between the two rings, providing precise structural information essential for understanding the compound's properties and reactivity patterns.
Core Structural Features
The structural architecture of this compound encompasses three major functional domains that collectively define its chemical behavior and synthetic utility. The pyrrolopyridine core constitutes a fused bicyclic system where the pyrrole ring contributes electron-rich character while the pyridine ring provides electron-deficient properties, creating a unique electronic environment. This heterocyclic framework, also known as 7-azaindole, exhibits aromatic character across both rings with delocalized electron density that influences the compound's stability and reactivity patterns.
| Structural Component | Bond Lengths (Å) | Bond Angles (°) | Electronic Character |
|---|---|---|---|
| Pyrrole Ring | C-C: 1.38-1.42 | C-C-C: 108-109 | Electron-rich |
| Pyridine Ring | C-C: 1.38-1.40 | C-C-N: 123-124 | Electron-deficient |
| Boron Center | B-O: 1.35-1.36 | O-B-O: 109.5 | Trigonal planar |
| Carboxylate Group | C=O: 1.21 | O-C-O: 123 | Electrophilic |
The pinacol boronic ester moiety represents a critical functional group that imparts synthetic versatility to the molecule. The boron center adopts a trigonal planar geometry when considering the three substituents directly bonded to boron: the pyrrolopyridine carbon and the two oxygen atoms of the dioxaborolane ring. The 1,3,2-dioxaborolane ring system features a five-membered ring with boron incorporated as a heteroatom, creating a cyclic ester structure that effectively protects the boronic acid functionality while maintaining reactivity under appropriate conditions.
Crystallographic studies of related pinacol boronic esters reveal that the dioxaborolane ring typically adopts a nearly planar conformation, with bond lengths between boron and oxygen atoms falling in the range of 1.31-1.35 Ångströms. The tetramethyl substitution pattern on the carbon atoms adjacent to the oxygen atoms creates significant steric bulk that influences both the stability of the boronic ester and its approach to potential reaction partners. This steric environment has been quantified through various measures including Allinger strain energy values, ligand cone angles, and percent buried volume calculations, all of which indicate that despite its apparent bulk, the pinacol group exhibits surprisingly compact steric requirements.
The tert-butoxycarbonyl protecting group serves multiple functions within the molecular architecture. This protecting group shields the nitrogen atom of the pyrrole ring from unwanted side reactions while simultaneously activating the heterocyclic system through electron-withdrawing effects. The tert-butyl portion provides significant steric bulk that can influence the conformational preferences of the entire molecule, while the carbonyl group participates in electronic delocalization that modulates the electron density distribution across the heterocyclic core.
Isomeric and Stereochemical Considerations
The stereochemical analysis of this compound reveals several important conformational and configurational aspects that influence its chemical behavior and synthetic applications. The compound lacks traditional stereogenic centers but exhibits conformational complexity arising from the restricted rotation around key bonds and the three-dimensional arrangement of bulky substituents. The pyrrolopyridine core system constrains molecular flexibility through its rigid bicyclic framework, while the attached functional groups introduce additional conformational considerations.
The dioxaborolane ring system typically adopts a slightly puckered conformation rather than a perfectly planar arrangement, with the carbon atoms at the 4 and 5 positions showing slight deviations from the plane defined by the boron and oxygen atoms. This puckering arises from the tetramethyl substitution pattern, which creates 1,3-diaxial-like interactions that favor a twisted conformation. The degree of puckering influences the electronic properties of the boron center and affects the accessibility of the boron atom for potential coordination or substitution reactions.
| Conformational Parameter | Observed Value | Impact on Reactivity |
|---|---|---|
| Dioxaborolane Ring Pucker | 15-25° | Moderate steric hindrance |
| N-C(O) Rotation Barrier | 12-15 kcal/mol | Restricted carbamate rotation |
| Ar-B Torsion Angle | 0-30° | Variable conjugation |
| Ring-Ring Coplanarity | 5-10° | Electronic delocalization |
The electronic configuration around the boron center represents a particularly important stereochemical consideration. In the neutral form, boron maintains sp2 hybridization with a vacant p-orbital that can participate in π-interactions with the aromatic system. This electronic arrangement creates a planar geometry around boron that facilitates conjugative interactions with the pyrrolopyridine core, potentially affecting the electron distribution across the entire molecular framework. The pinacol ester framework stabilizes this electronic configuration by providing electron density through the oxygen lone pairs, which partially fill the vacant boron orbital.
The tert-butoxycarbonyl group introduces additional conformational complexity through its ability to adopt different rotational conformations around the nitrogen-carbon bond. The carbamate linkage typically exhibits restricted rotation due to partial double-bond character arising from nitrogen lone pair delocalization into the carbonyl π-system. This restriction creates preferred conformations that position the tert-butyl group in specific orientations relative to the heterocyclic core, potentially influencing the accessibility of reactive sites on the molecule.
The overall molecular conformation results from the interplay between these various structural elements, with steric interactions between the bulky tert-butyl group, the tetramethyl-substituted dioxaborolane ring, and the planar heterocyclic core governing the preferred three-dimensional arrangement. Computational studies suggest that the molecule adopts a conformation that minimizes unfavorable steric contacts while maintaining optimal electronic overlap between the aromatic system and the boron center. This conformational preference has significant implications for the compound's reactivity patterns and its behavior in various chemical transformations.
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSVXYOMGFESAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682297 | |
| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-47-5 | |
| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-7-azaindole-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Pyrrolo[2,3-B]pyridine Core
- Starting Materials: Substituted aminopyridines or halogenated pyridines and pyrrole derivatives.
- Method: Cyclization typically occurs via palladium-catalyzed cross-coupling or condensation reactions under inert atmosphere.
- Conditions: Use of bases such as potassium carbonate, solvents like dimethylformamide (DMF), and elevated temperatures (80–120 °C) facilitate ring closure.
Installation of Boronate Ester Group
- Key Reaction: Miyaura borylation is the predominant method, where an aryl or heteroaryl halide reacts with bis(pinacolato)diboron.
- Catalysts: Palladium(0) complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.
- Reaction Conditions:
- Solvent: 1,4-dioxane or tetrahydrofuran (THF)
- Base: Potassium acetate or cesium carbonate
- Temperature: 80–100 °C
- Time: 12–24 hours
- Outcome: Formation of the pinacol boronate ester at the desired position on the pyrrolo[2,3-B]pyridine ring.
tert-Butyl Ester Formation (Protection Step)
- Reagents: tert-Butyl alcohol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Method: Fischer esterification or carbodiimide-mediated coupling (e.g., using DCC or EDC) can be used to convert carboxylic acid to tert-butyl ester.
- Conditions: Mild heating (40–60 °C) under reflux, often in solvents like dichloromethane or toluene.
- Purpose: Protects the carboxyl group during subsequent synthetic transformations.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Palladium catalyst, base, DMF, 80–120 °C | Pyrrolo[2,3-B]pyridine core |
| 2 | Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, base, dioxane, 80–100 °C | Boronate ester intermediate |
| 3 | Esterification (Protection) | tert-Butyl alcohol, acid catalyst, reflux | Final tert-butyl ester boronate compound |
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: Employed to enhance reaction control, reproducibility, and safety during borylation and esterification steps.
- Optimization: Reaction parameters (temperature, catalyst loading, solvent choice) are optimized to maximize yield and purity.
- Purification: Typically involves column chromatography or recrystallization to isolate the pure tert-butyl boronate ester.
Research Findings and Data
- The Miyaura borylation step is critical and sensitive to catalyst choice; Pd(dppf)Cl₂ has shown superior activity and selectivity in literature.
- Yields of the boronate ester formation typically range from 70% to 90% under optimized conditions.
- The tert-butyl ester protection provides stability to the molecule, facilitating downstream coupling reactions in medicinal chemistry applications.
Summary Table of Preparation Parameters
| Preparation Step | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolo[2,3-B]pyridine Core Formation | Substituted pyridines & pyrroles | Pd catalyst, base, DMF, 80–120 °C | 75–85 | Requires inert atmosphere |
| Miyaura Borylation | Bis(pinacolato)diboron, base | Pd(dppf)Cl₂, dioxane, 80–100 °C | 70–90 | Critical for boronate ester formation |
| tert-Butyl Esterification | tert-Butyl alcohol, acid catalyst | Reflux in DCM or toluene, 40–60 °C | 80–95 | Protects carboxyl group |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl or vinyl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The dihydro derivative (CAS 2378821-30-6) exhibits reduced aromaticity, lowering its reactivity in cross-coupling reactions compared to the unsaturated target compound .
- Protection Group Stability : The Boc group in the target compound offers superior stability during basic hydrolysis compared to the tosyl group in CAS 866545-91-7, which requires harsher deprotection conditions .
Analogues with Alternative Heterocyclic Cores
Key Observations:
- Core Flexibility : Pyrazole derivatives (e.g., CAS 2096995-71-8) exhibit higher metabolic stability than pyrrolopyridines but lower π-π stacking capability in protein binding .
- Synthetic Utility : The target compound’s pyrrolo[2,3-b]pyridine core is preferred in medicinal chemistry for mimicking purine motifs in kinase inhibitors .
Research Findings and Performance Data
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound demonstrated 85% yield in coupling with 4-bromoanisole using Pd(PPh₃)₄ as a catalyst, outperforming the dihydro derivative (72% yield) under identical conditions .
- Stability : The Boc group remains intact in pH 7–9 aqueous solutions, while the tosyl analogue (CAS 866545-91-7) decomposes at pH > 8 .
Crystallographic and Spectroscopic Data
Biological Activity
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H26BNO4
- CAS Number : 330793-09-4
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interaction with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in various diseases. Studies have indicated that compounds with similar structures exhibit inhibitory activity against kinases and other enzymes critical in cancer progression and neurodegenerative diseases.
Anticancer Properties
Research has shown that derivatives of pyrrolo[2,3-B]pyridine compounds display potent anticancer activity. For instance:
- Inhibition of MPS1 Kinase : A related study demonstrated that pyrrolo[3,2-c]pyridine derivatives inhibited the MPS1 kinase with IC50 values in the low micromolar range. This inhibition is crucial since MPS1 is often overexpressed in cancers associated with chromosomal instability .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored:
- DYRK1A Inhibition : Compounds designed from similar scaffolds have shown promise as DYRK1A inhibitors. DYRK1A is implicated in Alzheimer’s disease; thus, inhibiting this kinase could lead to therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to establish its bioavailability and metabolic stability.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A standard protocol involves reacting a halogenated pyrrolopyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with a boronic ester derivative (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane/water (1:1) at 90–100°C . The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) .
Q. How is the compound characterized to confirm structural integrity?
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to verify boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and pyrrolopyridine aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₂₄BN₃O₄, calculated 373.18 g/mol) .
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement, requiring high-quality single crystals grown via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields when synthesizing this compound?
Key variables for optimization:
highlights a failed reaction using Boc-Pro-OH and vinylboronic esters, emphasizing the need for inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis .
Q. How to address instability of the boronic ester moiety during storage or reactions?
- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .
- In situ protection : Use trifluoroborate salts (K⁺ or Cs⁺) to stabilize the boronate during coupling reactions .
- Purification : Avoid aqueous workup; use column chromatography with silica gel deactivated with 1% triethylamine to minimize boronic acid formation .
Q. What analytical methods resolve contradictions in reported reaction yields?
Discrepancies in yields (e.g., 40% vs. 75%) may arise from:
- Impurity profiles : Use HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify unreacted starting material .
- Catalyst loading : ICP-MS to trace residual Pd, which can inhibit downstream biological assays .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How is this compound utilized in medicinal chemistry pipelines?
As a boronic ester intermediate, it serves in:
- Kinase inhibitor synthesis : E.g., HPK1 inhibitors via coupling with aryl halides (e.g., 2-amino-N,N-dimethyl-5-(pyrrolopyridinyl)benzamide) .
- GSK-3β inhibitors : Structural analogs are evaluated for neuroprotection via crystallography-guided optimization (CCP4 software suite for structure refinement) .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
